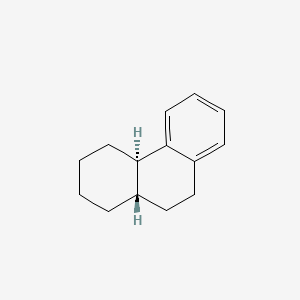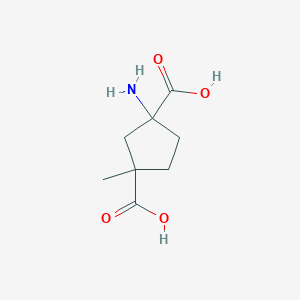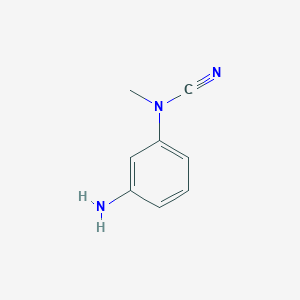
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a nitrophenyl group and a carboxylic acid moiety in the structure of this compound makes it an interesting compound for various chemical and biological studies .
准备方法
The synthesis of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is typically catalyzed by organocatalysts and can yield highly enantiomerically enriched products. Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be used to study the interactions of pyrrolidine derivatives with biological targets. . In industry, it can be used in the production of various chemicals and materials.
作用机制
The mechanism of action of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the nitrophenyl group and the carboxylic acid moiety allows it to bind to certain proteins and enzymes, modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological context.
相似化合物的比较
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid and trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid . These compounds share a similar pyrrolidine core structure but differ in the substituents attached to the phenyl ring. The unique combination of the nitrophenyl group and the carboxylic acid moiety in this compound gives it distinct chemical and biological properties.
属性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
(3S,4R)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-4,8-9,12H,5-6H2,(H,14,15)/t8-,9+/m0/s1 |
InChI 键 |
UAPQUOMPLVHDJP-DTWKUNHWSA-N |
手性 SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)



![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)


![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)

![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)

